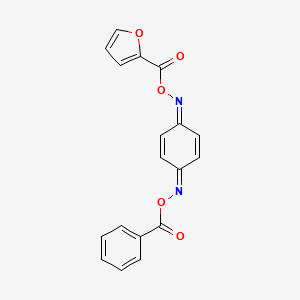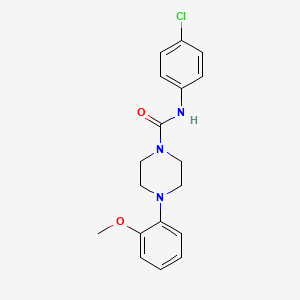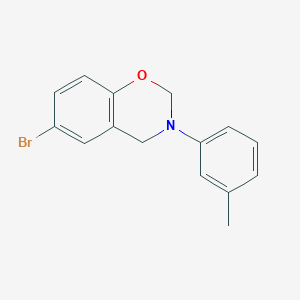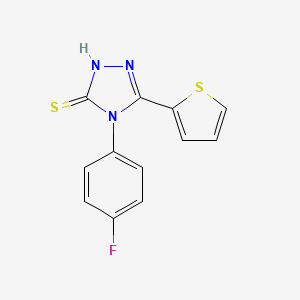
benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a chemical compound with potential applications in scientific research. This compound is a derivative of benzoquinone and has been shown to possess interesting biochemical and physiological effects. In
科学的研究の応用
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has several potential applications in scientific research. One of its major uses is as a redox probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's disease. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime reacts with ROS to form a stable adduct, which can be detected using fluorescence or absorbance spectroscopy.
Another potential application of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is as a photosensitizer for photodynamic therapy (PDT). PDT is a cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to be an effective photosensitizer in vitro and in vivo.
作用機序
The mechanism of action of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves its ability to undergo redox reactions with ROS. When exposed to ROS, the compound undergoes a one-electron reduction to form a semiquinone radical, which can then react with another ROS molecule to form a stable adduct. This reaction is reversible, and the compound can be oxidized back to its original form by other oxidizing agents such as ferricyanide.
Biochemical and physiological effects:
Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of using benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in lab experiments is its high sensitivity and specificity for ROS detection. The compound has a high quantum yield and can detect ROS at low concentrations. However, one of the limitations of using this compound is its potential toxicity to cells and tissues. The compound can generate ROS itself, which can cause oxidative damage to cells if not used at the proper concentration.
将来の方向性
There are several future directions for the use of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in scientific research. One possible direction is the development of new photosensitizers for PDT. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has shown promising results as a photosensitizer, and further research is needed to optimize its properties for clinical use.
Another possible direction is the development of new redox probes for ROS detection. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is just one of many compounds that can be used for ROS detection, and further research is needed to identify more specific and sensitive probes.
In conclusion, benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a promising compound with potential applications in scientific research. Its ability to detect ROS and its potential as a photosensitizer make it a valuable tool for studying oxidative stress and cancer treatment. However, further research is needed to optimize its properties and to identify new applications for this compound.
合成法
The synthesis of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves the reaction of benzoquinone with benzoyl chloride and 2-furoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain the pure compound.
特性
IUPAC Name |
[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-2-1-3-6-13)24-19-14-8-10-15(11-9-14)20-25-18(22)16-7-4-12-23-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNUPPENXBKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CO3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B5586227.png)

![3-(3-methylbutyl)-8-[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586234.png)
![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)



![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)


![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)